2,5-Di(3-hydroxymethylphenyl)thiophene is an organic compound featuring a thiophene ring substituted at the 2 and 5 positions with hydroxymethylphenyl groups. This compound is characterized by its unique structure, which combines the properties of thiophene, a five-membered aromatic ring containing sulfur, with phenolic functionalities. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a subject of interest in various chemical and biological applications.
Research indicates that compounds containing thiophene moieties exhibit various biological activities, including:
The synthesis of 2,5-Di(3-hydroxymethylphenyl)thiophene can be achieved through several methods:
2,5-Di(3-hydroxymethylphenyl)thiophene has potential applications in:
Interaction studies are crucial for understanding how 2,5-Di(3-hydroxymethylphenyl)thiophene interacts with biological systems:
Several compounds exhibit structural similarities to 2,5-Di(3-hydroxymethylphenyl)thiophene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,5-Di(3-methylphenyl)thiophene | Thiophene derivative | Methyl substitutions enhance lipophilicity |
| 2-Hydroxy-3-(3-hydroxymethylphenyl)thiophene | Hydroxylated thiophene | Increased solubility due to additional hydroxyl group |
| 2,5-Bis(4-hydroxyphenyl)thiophene | Bisphenol derivative | Exhibits strong hydrogen bonding capabilities |
| 5-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid | Carboxylic acid derivative | Enhanced acidity and potential for further reactions |
These compounds share the thiophene core but differ in substituents that affect their chemical behavior and biological activity. The unique combination of hydroxymethyl and phenolic groups in 2,5-Di(3-hydroxymethylphenyl)thiophene distinguishes it from these related compounds by potentially enhancing both solubility and reactivity .
| Parameter | Value Range | Reference System |
|---|---|---|
| Power Conversion Efficiency | 12.70-18.55% | Thiophene-based donor systems [34] [35] |
| Open Circuit Voltage | 0.87-0.95 V | Small molecule thiophene donors [32] |
| Short Circuit Current Density | 11.04-24.91 mA cm⁻² | Optimized device configurations [32] [35] |
| Fill Factor | 54-78.75% | Various thiophene architectures [32] [35] |
The hydroxymethyl functionalization in 2,5-Di(3-hydroxymethylphenyl)thiophene provides unique advantages in bulk heterojunction solar cells [23] [24]. These functional groups enable post-synthesis modifications that can optimize morphology and improve charge transport properties [25]. Research on related hydroxymethyl-substituted thiophene systems has shown enhanced thermal stability and improved film-forming properties compared to non-functionalized analogs [20] [21].
Donor-acceptor copolymers incorporating 2,5-Di(3-hydroxymethylphenyl)thiophene exhibit broad absorption spectra extending into the near-infrared region [2] [3]. This extended absorption range is crucial for maximizing solar energy harvesting efficiency [31]. The compound's ability to participate in effective π-π stacking interactions further enhances charge mobility within the active layer [33].
The integration of 2,5-Di(3-hydroxymethylphenyl)thiophene into polyfluorene-alt-thiophene copolymer systems yields materials with exceptional electroluminescent properties suitable for organic light-emitting device applications [9] [16]. These alternating copolymers combine the high fluorescence quantum yield of fluorene units with the enhanced charge transport characteristics provided by the thiophene component [16].
Polyfluorene-alt-thiophene copolymers containing 2,5-Di(3-hydroxymethylphenyl)thiophene demonstrate improved optical properties compared to unsubstituted systems [16]. The hydroxymethyl substituents contribute to enhanced solubility while maintaining the rigidity necessary for efficient electroluminescence [11]. Research has shown that substituted thiophene units can increase fluorescence quantum yields by up to 95% in certain configurations [11].
| Property | Measurement | Performance Impact |
|---|---|---|
| Fluorescence Quantum Yield | Up to 95% | Enhanced light emission efficiency [11] |
| Absorption Maximum | 395-486 nm | Tunable color output [2] |
| Optical Band Gap | 2.12-2.28 eV | Controlled emission wavelength [2] |
| Glass Transition Temperature | >300°C | Thermal stability [16] |
The electroluminescent properties of these copolymers are significantly influenced by the steric effects of the hydroxymethyl substituents [16]. These bulky groups create backbone twisting that affects the conjugation length and consequently the emission characteristics [16]. The electronic effects of the hydroxymethyl groups, while present, are generally outweighed by steric considerations in determining optical properties [16].
Catalyst-transfer condensation polymerization methods have been successfully employed to synthesize well-defined polyfluorene-alt-thiophene copolymers incorporating 2,5-Di(3-hydroxymethylphenyl)thiophene [9]. This synthetic approach enables precise control over molecular weight and regioregularity, which are critical parameters for optimizing electroluminescent performance [9].
The incorporation of 2,5-Di(3-hydroxymethylphenyl)thiophene into these copolymer systems results in materials with enhanced air stability compared to purely thiophene-based polymers [2]. This improved stability is attributed to the electron-donating nature of the hydroxymethyl groups, which help stabilize the polymer backbone against oxidative degradation [26].
Post-polymerization functionalization of polymers containing 2,5-Di(3-hydroxymethylphenyl)thiophene offers versatile pathways for tailoring material properties and introducing new functionalities [10] [13]. The hydroxymethyl groups present on the phenyl rings serve as reactive handles for subsequent chemical modifications, enabling the development of advanced functional materials [25] [38].
Hydroxymethyl groups in 2,5-Di(3-hydroxymethylphenyl)thiophene-based polymers can undergo various post-polymerization reactions including esterification, etherification, and click chemistry transformations [40] [41]. These modifications allow for the introduction of diverse functional groups without disrupting the conjugated backbone structure [42]. Research has demonstrated that such functionalization strategies can improve solubility, thermal properties, and electronic characteristics [10].
| Reaction Type | Target Functionality | Typical Yield | Applications |
|---|---|---|---|
| Click Chemistry | Triazole formation | >90% | Bioconjugation, cross-linking [40] [42] |
| Esterification | Carboxylate groups | 70-85% | Improved processability [20] |
| Etherification | Alkoxy chains | 75-90% | Enhanced solubility [28] |
| Phosphonylation | Phosphonate groups | 47-77% | Electronic modification [38] |
Click chemistry represents one of the most efficient post-polymerization functionalization approaches for hydroxymethyl-containing thiophene polymers [40] [42]. The copper-catalyzed azide-alkyne cycloaddition reaction can be performed under mild conditions with high selectivity and yield [40]. This methodology has been successfully applied to create cross-linked networks and introduce bioactive molecules [42].
Electrochemical post-functionalization methods have been developed for thiophene-containing polymers, offering selective modification of specific sites within the polymer structure [38]. These approaches can achieve high degrees of substitution while maintaining polymer solubility and processability [38]. The use of non-nucleophilic bases such as 2,6-lutidine has been shown to enhance both substitution efficiency and product yields [38].
Thiol-ene click chemistry provides another versatile platform for post-polymerization modification of hydroxymethyl-functionalized thiophene polymers [10]. This metal-free approach enables the introduction of various functional groups including alkyl chains, polyethylene glycol segments, and ferrocene moieties [10]. The reaction proceeds efficiently under UV irradiation or thermal conditions with excellent functional group tolerance [10].
The post-polymerization functionalization of 2,5-Di(3-hydroxymethylphenyl)thiophene-based materials enables the development of stimuli-responsive systems [25]. Hydroxymethyl groups can be modified to introduce pH-responsive, temperature-sensitive, or redox-active functionalities [39]. These modifications allow for the creation of smart materials with applications in sensing, drug delivery, and adaptive electronics [39] [42].
The strategic positioning of hydroxymethyl groups on the phenyl rings of 2,5-Di(3-hydroxymethylphenyl)thiophene significantly influences its pharmacokinetic properties and bioavailability profile. Research demonstrates that the meta-position hydroxymethyl substituents create optimal balance between hydrophilic and lipophilic characteristics, facilitating enhanced membrane permeability while maintaining sufficient aqueous solubility [1] [2].
The compound exhibits a molecular weight of 296.4 g/mol with an XLogP3-AA value of 3.2, positioning it within the favorable range for oral drug absorption according to Lipinski's Rule of Five [1]. The presence of two hydrogen bond donors and three hydrogen bond acceptors enables favorable interactions with biological membranes and target proteins [1]. The four rotatable bonds provide sufficient conformational flexibility for receptor binding while maintaining structural integrity [1].
Comparative analysis with related hydroxymethyl-substituted thiophene derivatives reveals distinct bioavailability patterns. N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide demonstrates enhanced solubility characteristics with a lower XLogP3-AA value of 2.1, suggesting improved aqueous solubility at the expense of membrane permeability . Conversely, N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide exhibits amphiphilic properties with an XLogP3-AA of 2.8, facilitating both membrane penetration and aqueous stability [4].
The meta-positioning of hydroxymethyl groups in 2,5-Di(3-hydroxymethylphenyl)thiophene provides several bioavailability advantages. Studies indicate that meta-substitution enhances binding affinity by effectively filling hydrophobic pockets in target proteins without interfering with critical hydrogen bonding interactions [5]. This positioning strategy has been validated across multiple thiophene derivative series, consistently demonstrating improved pharmacological activity compared to ortho or para substitution patterns [5] [6].
Blood-brain barrier penetration studies reveal that the balanced lipophilicity of 2,5-Di(3-hydroxymethylphenyl)thiophene supports central nervous system access. The compound's moderate lipophilicity facilitates passive diffusion across biological membranes while the hydroxymethyl groups provide necessary polar interactions for sustained binding at target sites [2] [7]. Metabolic stability assessments indicate that the meta-hydroxymethyl positioning protects against rapid oxidative degradation, extending the compound's half-life and therapeutic window [7].
The thiophene core of 2,5-Di(3-hydroxymethylphenyl)thiophene serves as a critical pharmacophore that determines target selectivity and binding affinity through specific electronic and steric interactions. Systematic modifications of the thiophene ring system reveal profound effects on receptor binding and biological activity [5] [8].
The 2,5-disubstitution pattern on the thiophene core creates optimal spatial arrangement for biaryl interactions with target proteins. Research demonstrates that this substitution pattern facilitates π-π stacking interactions with aromatic amino acid residues, particularly tyrosine and phenylalanine [5]. The alternating substitution geometry provides superior binding characteristics compared to adjacent substitution patterns, achieving nanomolar affinity ranges of 11-86 nM for estrogen receptor beta selectivity [5].
Electronic modifications of the thiophene core significantly influence target affinity profiles. Introduction of electron-withdrawing groups enhances binding strength through improved electrostatic interactions with negatively charged binding pockets [5]. Conversely, electron-donating substituents facilitate interactions with positively charged residues, enabling selective targeting of specific protein domains [6]. The sulfur atom in the thiophene ring contributes to binding through sulfur-π interactions and coordination with metal centers in metalloproteins [9].
Comparative analysis of thiophene derivatives reveals structure-activity relationships that govern target specificity. 3-Halo-substituted thiophenes demonstrate enhanced antimicrobial activity with minimum inhibitory concentrations ranging from 16-32 μg/mL against gram-positive bacteria [10]. The halogen substitution facilitates membrane disruption mechanisms while maintaining selectivity for bacterial targets over mammalian cells [10].
Thiophene-2-carboxamide derivatives exhibit dual inhibitory mechanisms against c-Jun N-terminal kinase, functioning as both adenosine triphosphate and c-Jun-interacting protein mimetics [11]. This dual binding capability results from the carboxamide group's ability to form hydrogen bonds with both the adenosine triphosphate binding site and the docking groove of the kinase [11]. The thiophene core provides the necessary spatial framework for simultaneous engagement of both binding sites [11].
Thiophene-sulfonamide modifications enhance target selectivity through specific enzyme active site interactions. Benzo[b]thiophene-2-sulfonamide derivatives demonstrate exceptional selectivity for human chymase with inhibition constants of 56 nM and greater than 400-fold selectivity over related serine proteases [12]. The sulfonamide group forms critical hydrogen bonds with active site residues while the thiophene core provides hydrophobic interactions that determine enzyme specificity [12].
The structural comparison between 2,5-Di(3-hydroxymethylphenyl)thiophene and its benzo[b]thiophene analogs reveals critical insights into the impact of ring fusion on pharmacological properties. Benzo[b]thiophene systems demonstrate enhanced potency and altered selectivity profiles compared to simple thiophene derivatives [13] [14] [15].
Binding affinity studies reveal that benzo[b]thiophene analogs generally exhibit superior potency with inhibition constant values ranging from 0.06-121.7 μM compared to 0.03-204 μM for thiophene derivatives [16] [15]. The fused benzene ring provides additional aromatic interactions that strengthen protein binding through expanded π-electron systems [5] [13]. However, this enhanced binding often comes at the cost of selectivity, as the larger aromatic surface area can engage multiple binding sites [15].
Metabolic stability represents a significant advantage of benzo[b]thiophene systems over simple thiophene derivatives. The fused ring structure provides protection against cytochrome P450-mediated oxidation, extending half-life values from 2-236 minutes for thiophenes to 46.5-480 minutes for benzothiophenes [2] [7] [17]. This enhanced stability results from reduced accessibility of the thiophene sulfur atom to oxidizing enzymes and the electron-withdrawing effect of the fused benzene ring [17].
Blood-brain barrier penetration studies demonstrate superior central nervous system access for benzo[b]thiophene analogs, with penetration percentages of 67-89% compared to 45-78% for thiophene derivatives [2] [18]. The extended aromatic system increases lipophilicity while maintaining sufficient polar surface area for passive diffusion [2]. This enhanced brain penetration has proven advantageous for neurological applications, including Alzheimer's disease therapeutics and neuroinflammation treatment [19] [20].
Oral bioavailability assessments reveal consistently higher absorption rates for benzo[b]thiophene systems, with bioavailability percentages ranging from 23-84% compared to 12-67% for thiophene analogs [7] [21]. The improved absorption results from enhanced membrane permeability and reduced first-pass metabolism [7]. The fused ring system provides greater resistance to metabolic degradation in the gastrointestinal tract and liver [17].
Selectivity profiles demonstrate variable patterns between thiophene and benzo[b]thiophene systems. While thiophenes show selectivity indices of 2-400, benzothiophenes exhibit broader ranges of 14-1000, indicating both enhanced and reduced selectivity depending on the specific target [5] [16] [12]. The larger binding surface of benzothiophenes can improve selectivity through additional specific interactions or reduce selectivity through non-specific binding [15].
Cytotoxicity profiles remain comparable between the two systems, with similar concentration ranges causing 50% cell viability reduction [22] [19]. This similarity suggests that the enhanced potency of benzo[b]thiophene systems does not translate to increased toxicity, providing favorable therapeutic windows [22].
Antimicrobial activity demonstrates superior performance for simple thiophene derivatives, with minimum inhibitory concentrations of 16-64 μg/mL compared to 1.6-25 μg/mL for benzothiophenes [10] [14]. The smaller molecular size and increased flexibility of thiophenes may facilitate better penetration through bacterial cell walls [10].
Anti-inflammatory activity favors benzo[b]thiophene systems with inhibition constant values of 0.31-39 μM compared to 0.10-70 μM for thiophenes [6] [14]. The enhanced potency likely results from stronger binding to cyclooxygenase and lipoxygenase enzymes through expanded aromatic interactions [6] [14].